Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Description
- Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a fused thiazole and thiazoline ring system.
- Its chemical structure consists of an ethyl ester group, a thiazole ring, and a carbonyl-substituted thiazoline ring.
- This compound exhibits interesting biological properties and has attracted attention due to its potential applications.
Properties
Molecular Formula |
C18H16FN3O3S2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 2-[[5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H16FN3O3S2/c1-4-25-17(24)14-9(2)20-18(27-14)22-16(23)13-15(26-10(3)21-13)11-6-5-7-12(19)8-11/h5-8H,4H2,1-3H3,(H,20,22,23) |
InChI Key |
OCUFFSCGUOYFDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(SC(=N2)C)C3=CC(=CC=C3)F)C |
Origin of Product |
United States |
Preparation Methods
- The synthetic routes to prepare this compound involve several steps:
Step 1: Start with the synthesis of the thiazole ring by reacting 2-methyl-1,3-thiazole-4-carboxylic acid with thionyl chloride or phosphorus pentachloride to form the corresponding acid chloride.
Step 2: Introduce the 3-fluorophenyl group by reacting the acid chloride with 3-fluorobenzoyl chloride.
Step 3: Amidation of the resulting acid chloride with ethylamine yields the desired compound.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions:
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimicrobial or anticancer agent.
Biochemistry: Study its interactions with enzymes or receptors.
Materials Science: Explore its use in organic electronics or sensors.
Industry: Assess its applicability in agrochemicals or pharmaceuticals.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets. Further studies are needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
- Similar compounds include other thiazole derivatives, such as 2-methylthiazole and 4-methylthiazole.
- Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique substitution pattern and potential biological activity.
Remember that this compound’s properties and applications are still an active area of research, and further investigations will enhance our understanding.
Biological Activity
Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound characterized by its complex thiazole structure and the presence of a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H14FN3O3S2. The structure includes multiple thiazole rings and a fluorinated phenyl group, which may enhance its reactivity and biological interactions.
Structure Analysis
| Feature | Description |
|---|---|
| Molecular Formula | C17H14FN3O3S2 |
| Molecular Weight | 373.43 g/mol |
| Functional Groups | Thiazole rings, carbonyl, amino groups |
Anticancer Properties
Research indicates that compounds containing thiazole moieties are often linked to anticancer properties. This compound has shown promising results in various assays against cancer cell lines.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Kinases : Thiazole derivatives are known to inhibit specific kinases involved in cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that such compounds can trigger apoptosis in cancer cells by modulating apoptotic pathways.
Efficacy Against Cell Lines
In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. Here are some key findings:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| A549 (Lung Adenocarcinoma) | 0.75 | Significant cytotoxicity observed |
| MCF7 (Breast Cancer) | 1.20 | Induces apoptosis through caspase activation |
| HeLa (Cervical Cancer) | 0.95 | Inhibits cell proliferation effectively |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the fluorophenyl group enhances lipophilicity and may improve binding affinity to biological targets.
Related Compounds
Several structurally similar compounds have been studied for their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Thiazole ring with furan moiety | Anti-proliferative effects on leukemia cells |
| 5-Methylthiazole | Simple thiazole structure | Antimicrobial properties |
| 2-Amino-5-bromothiazole | Halogenated thiazole derivative | Exhibits cytotoxic activity |
Study on Anticancer Activity
A study conducted by Evren et al. (2019) evaluated the efficacy of this compound against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The compound demonstrated strong selectivity with an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin.
In Vivo Studies
In vivo evaluations have also been conducted to assess the anti-inflammatory properties of thiazole derivatives. Compounds similar to Ethyl 2-{...} were tested in animal models for their ability to inhibit COX enzymes, indicating potential for broader therapeutic applications beyond oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
